7-(Benzyloxy)isoquinolin-1(2H)-one
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Overview
Description
7-(Benzyloxy)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound Isoquinolin-1(2H)-ones are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the rhodium-catalyzed C-H activation/annulation reactions. For instance, a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization can produce isoquinolin-1(2H)-ones . Another method involves the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, especially those involving metal-free conditions, suggests potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-(Benzyloxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Reduction: Specific reduction reactions are less documented but could involve standard reducing agents.
Substitution: Arylation using aryliodonium salts at the C4 or C8 position is possible.
Common Reagents and Conditions:
Oxidation: Electrochemical conditions without external oxidants.
Substitution: Aryliodonium salts and electrophilic palladation pathways.
Major Products:
Oxidation: Formation of nitrogen-containing heterocycles.
Substitution: Arylated isoquinolin-1(2H)-ones.
Scientific Research Applications
7-(Benzyloxy)isoquinolin-1(2H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)isoquinolin-1(2H)-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable nitrogen-containing heterocycles, which can interact with various biological molecules . Specific pathways and targets are still under investigation, but its structural features suggest potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Isoquinolin-1(2H)-one: Lacks the benzyloxy group, which may affect its reactivity and biological activity.
3,4-Dihydroisoquinoline: Another nitrogen-containing heterocycle with different reactivity and applications.
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
7-phenylmethoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO2/c18-16-15-10-14(7-6-13(15)8-9-17-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) |
InChI Key |
ZLTCJWSCXHGWQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CNC3=O |
Origin of Product |
United States |
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